molecular formula C19H22N2O4 B1601875 (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate CAS No. 196601-68-0

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Cat. No.: B1601875
CAS No.: 196601-68-0
M. Wt: 342.4 g/mol
InChI Key: BLCQPSZZLKONNI-QGZVFWFLSA-N
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Description

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a benzylamino group, and a methoxy group attached to a carbamate backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylamino Intermediate: Benzylamine is reacted with an appropriate aldehyde or ketone to form the benzylamino intermediate.

    Introduction of the Methoxy Group: The intermediate is then reacted with a methoxy-containing reagent, such as methanol, under acidic or basic conditions to introduce the methoxy group.

    Carbamate Formation: The final step involves the reaction of the intermediate with a carbamoyl chloride or isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of ®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-benzyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.

    ®-benzyl 1-(benzylamino)-3-ethoxy-1-oxopropan-2-ylcarbamate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

®-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Properties

IUPAC Name

benzyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQPSZZLKONNI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130248
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196601-68-0
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196601-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-, phenylmethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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